molecular formula C18H24N2O4 B2683591 tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 1341039-62-0

tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Katalognummer: B2683591
CAS-Nummer: 1341039-62-0
Molekulargewicht: 332.4
InChI-Schlüssel: YBZJMWWHLZGBHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety, with a ketone group at position 4 and a tert-butyl carbamate protective group. This compound has garnered attention as a scaffold for drug discovery, particularly as a stearoyl-CoA desaturase 1 (SCD1) inhibitor identified via high-throughput screening (HTS) . The molecular formula is C₁₈H₂₄N₂O₄, with a molecular weight of 332.4 g/mol .

Eigenschaften

IUPAC Name

tert-butyl 4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-15(21)19-13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZJMWWHLZGBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl esters and piperidine derivatives, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketone groups to alcohols or other reduced forms.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can modulate various biochemical processes, making it a valuable tool in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared below with structurally related spirocyclic and bicyclic derivatives, focusing on substituents, physicochemical properties, and biological activity.

Spirocyclic Derivatives with Substituent Variations
Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound 4-oxo C₁₈H₂₄N₂O₄ 332.4 SCD1 inhibition; pharmaceutical intermediate
7-Fluoro analog 7-F substitution C₁₈H₂₅FN₂O₃ 336.4 Enhanced metabolic stability; antimalarial research
6-Bromo-4-oxo analog 6-Br, 4-oxo C₁₇H₂₁BrN₂O₄ 397.26 Bromine as a synthetic handle; kinase inhibitor studies
5-(Cyclopropylmethyl) analog Cyclopropylmethyl group C₁₇H₂₄N₂O 272.39 Increased lipophilicity; CNS drug candidate
1'-Benzyl-7-bromo analog 1'-Benzyl, 7-Br C₂₀H₂₂BrN₂O 387.31 Anticancer screening; bromine for radiolabeling

Key Observations :

  • Fluorinated analogs (e.g., 7-F) exhibit higher molecular weights and improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Brominated derivatives (e.g., 6-Br) serve as intermediates for further functionalization, leveraging bromine’s reactivity in cross-coupling reactions .
  • The 4-oxo group in the target compound may enhance hydrogen bonding with SCD1, contributing to its inhibitory activity compared to non-oxo analogs like tert-butyl 4,5-dihydro-3H-spiro[...]-1'-carboxylate (MW 318.4, C₁₈H₂₆N₂O₃) .
Bicyclic SCD1 Inhibitors

highlights bicyclic SCD1 inhibitors such as isoquinoline, pyrrolotriazine, and triazolopyridinone derivatives (compounds 82–85). For example:

  • Isoquinoline-based inhibitors prioritize planar aromatic systems for hydrophobic interactions.
  • Triazolopyridinones leverage heterocyclic nitrogen atoms for hydrogen bonding.

Advantages of Spirocyclic vs. Bicyclic Systems :

  • Spirocyclic scaffolds impose conformational restrictions, improving binding specificity and reducing off-target effects .
  • Bicyclic analogs may exhibit broader reactivity due to flexible ring systems, complicating pharmacokinetic optimization.
Physicochemical Properties
  • Target compound : LogP (predicted) ≈ 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • 7-Fluoro analog : Higher logP (~2.8) due to fluorine’s hydrophobicity, enhancing membrane permeability .

Biologische Aktivität

Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antihypertensive effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1341039-62-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)86.0Cytotoxicity
HCT116 (Colon)15.2Significant viability decrease
Other Cancer LinesVariesPotential growth inhibition

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antihypertensive Activity

The compound has also been investigated for its antihypertensive properties. Studies indicate that it may interact with specific receptors involved in blood pressure regulation, potentially leading to vasodilation and reduced blood pressure.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It appears to activate apoptotic pathways leading to programmed cell death.
  • Receptor Modulation : Its interaction with specific receptors may contribute to its antihypertensive effects.

Study on Anticancer Effects

A study published in a peer-reviewed journal examined the effects of this compound on MDA-MB-231 breast cancer cells. The researchers reported a significant reduction in cell viability at concentrations as low as 86 µM, indicating potent cytotoxic effects.

Study on Antihypertensive Mechanisms

Another investigation focused on the compound's ability to lower blood pressure in hypertensive animal models. Results showed a significant reduction in systolic blood pressure following administration of the compound, suggesting its potential as a therapeutic agent for hypertension.

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety in laboratory settings?

The compound should be stored refrigerated (2–8°C) in a tightly sealed, amber glass container to prevent degradation from light and moisture . Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation exposure, and spills must be managed with inert absorbents followed by ethanol/water rinsing .

Q. What synthetic routes are commonly employed for preparing this spirocyclic compound?

Synthesis typically involves multi-step reactions, starting with condensation between tert-butyl piperidine carboxylate derivatives and benzoxazepine precursors. Key steps include:

  • Cyclization : Acid- or base-catalyzed formation of the spiro junction.
  • Oxidation : Use of mild oxidizing agents (e.g., H₂O₂) to introduce the 4-oxo group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers verify the purity and structural integrity of synthesized batches?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₈H₂₅FN₂O₃: 336.4 g/mol) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved in experimental design?

Contradictions may arise from assay conditions or impurity profiles. To address this:

  • Dose-Response Studies : Test across a broad concentration range (nM to μM) to identify therapeutic vs. cytotoxic thresholds.
  • Impurity Profiling : Use LC-MS to rule out side products influencing bioactivity .
  • Target-Specific Assays : Employ kinase profiling or bacterial strain panels to isolate mechanisms (e.g., inhibition of COX-2 for anti-inflammatory effects) .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproduct formation?

Key variables include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .
  • Temperature Control : Maintain ≤0°C during nitration steps to prevent decomposition .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction rates .
  • In Situ Monitoring : FTIR to track carbonyl group formation (C=O stretch ~1700 cm⁻¹) .

Q. How does the spirocyclic architecture influence its reactivity in nucleophilic substitution reactions?

The spiro structure imposes steric hindrance, limiting nucleophilic attack at the piperidine nitrogen. Reactivity can be modulated by:

  • Deprotection : Removing the tert-butoxycarbonyl (Boc) group with TFA to expose reactive amines .
  • Ring Strain : Leveraging strain in the benzooxazepine moiety for selective ring-opening reactions (e.g., with Grignard reagents) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with enzymes like cytochrome P450 or bacterial topoisomerases. Focus on:

  • Binding Pockets : Align the spiro core with hydrophobic regions of target proteins.
  • Hydrogen Bonding : Map interactions between the 4-oxo group and catalytic residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.